molecular formula C22H20FN5O2 B3414215 3-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(1-phenylethyl)propanamide CAS No. 946312-69-2

3-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(1-phenylethyl)propanamide

Cat. No.: B3414215
CAS No.: 946312-69-2
M. Wt: 405.4 g/mol
InChI Key: NRCDNRGFSWFQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule features a 4-fluorophenyl substituent at the 1-position of the pyrazolo-pyrimidine core and an N-(1-phenylethyl)propanamide side chain at the 5-position. The fluorophenyl group enhances lipophilicity and metabolic stability, while the phenylethyl moiety may contribute to target binding via hydrophobic or π-π interactions.

Properties

IUPAC Name

3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(1-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2/c1-15(16-5-3-2-4-6-16)26-20(29)11-12-27-14-24-21-19(22(27)30)13-25-28(21)18-9-7-17(23)8-10-18/h2-10,13-15H,11-12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCDNRGFSWFQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(1-phenylethyl)propanamide typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-fluorophenylhydrazine and ethyl acetoacetate, under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.

    Amidation Reaction: The final step involves the amidation of the pyrazolo[3,4-d]pyrimidine derivative with N-(1-phenylethyl)propanamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 4-fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

3-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(1-phenylethyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and signaling pathways.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties. It has shown promising results in inhibiting the growth of cancer cells and viruses in preclinical studies.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation.

    Pathways Involved: The compound can modulate signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Tert-Butyl vs. 4-Fluorophenyl Substituents

The compound 3-[1-(2-methyl-2-propanyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]propanamide () replaces the 4-fluorophenyl group with a tert-butyl moiety. The trifluoromethylphenyl side chain in this analog introduces strong electron-withdrawing effects, which could alter solubility and target selectivity relative to the phenylethyl group in the target compound .

Chromenone-Fused Derivatives

Examples 41 and 53 () describe pyrazolo[3,4-d]pyrimidine derivatives fused with chromen-4-one or substituted benzamide groups. These modifications expand the aromatic system, likely enhancing interactions with ATP-binding pockets in kinases. For instance, the chromenone moiety in Example 41 introduces a planar structure that may improve intercalation into hydrophobic regions of kinases, a feature absent in the target compound. However, the increased molecular weight (~589 Da for Example 53 vs. ~420 Da estimated for the target) could reduce bioavailability .

Side Chain Modifications

Phenylethyl vs. Trifluoromethylphenyl Propanamide

The N-(1-phenylethyl)propanamide group in the target compound provides a flexible linker and moderate hydrophobicity. However, the trifluoromethyl group may increase toxicity risks due to its persistence in biological systems .

Amino and Sulfonamide Derivatives

Example 53 () incorporates a 4-amino-2-fluoro-N-isopropylbenzamide substituent. The amino group enables hydrogen bonding with target proteins, while the isopropyl group adds steric bulk. Compared to the target compound’s simpler phenylethyl chain, this modification could enhance specificity but complicate synthesis .

Structural and Pharmacokinetic Data Comparison

Compound Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Key Features
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one R1: 4-fluorophenyl; R2: N-(1-phenylethyl) ~420 (estimated) Balanced lipophilicity, moderate size
Compound Pyrazolo[3,4-d]pyrimidin-4-one R1: tert-butyl; R2: N-[3-(trifluoromethyl)phenyl] 484.45 High electronegativity, bulky R1
Example 41 () Pyrazolo[3,4-d]pyrimidine-chromenone R1: 4-amino-3-(methylthio); R2: chromen-4-one 589.1 (M++1) Extended aromatic system, kinase targeting

Biological Activity

3-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(1-phenylethyl)propanamide is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H19FN4O2\text{C}_{18}\text{H}_{19}\text{F}\text{N}_{4}\text{O}_{2}

Key Features:

  • Contains a pyrazolo[3,4-d]pyrimidine core.
  • Substituted with a 4-fluorophenyl group and a phenylethyl amide moiety.

The biological activity of the compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival. The pyrazolo[3,4-d]pyrimidine derivatives are known to target various pathways associated with cancer cell growth and apoptosis.

Antitumor Activity

Recent studies have demonstrated the antitumor efficacy of this compound against various cancer cell lines. For instance:

  • In vitro Studies: The compound was tested against the NCI 60 human tumor cell line panel, showing significant antiproliferative effects. Notably, it exhibited IC50 values in the low micromolar range against breast cancer cell lines MDA-MB-468 and T47D .
Cell LineIC50 (µM)
MDA-MB-4681.30
T47D2.50
A5490.75

Apoptosis Induction

Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. In a study involving MDA-MB-468 cells, treatment with the compound resulted in a significant increase in caspase-3 activity by 7.32-fold compared to control groups .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Study on Breast Cancer: A series of experiments demonstrated that treatment with 3-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(1-phenylethyl)propanamide led to G1 phase arrest and increased apoptosis in breast cancer cell lines .
  • Combination Therapy: In combination with other chemotherapeutic agents, this compound showed enhanced efficacy, suggesting potential for use in multi-drug regimens .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics. However, further studies are needed to assess its toxicity profile comprehensively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(1-phenylethyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(1-phenylethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.